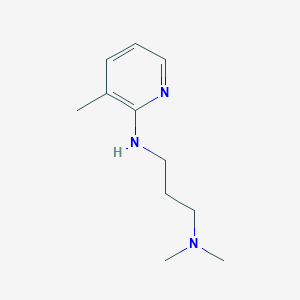
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This particular compound is characterized by the presence of bromine atoms at positions 6 and 8, and a dihydrophenazine core with a dione functional group at positions 2 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione typically involves multiple steps. One common method includes the bromination of a phenazine precursor, followed by oxidation and cyclization reactions. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functional group to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, quinones, and hydroxylated compounds.
Applications De Recherche Scientifique
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-5,10-dihydrophenazine-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bromine atoms and dione functional group play crucial roles in its reactivity and binding affinity. The extended conjugation in the phenazine core allows for electron delocalization, which is essential for its electronic properties and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound, lacking bromine atoms and dione functional groups.
5,10-Dihydrophenazine: Similar structure but without bromine atoms.
2,3-Dione Phenazine Derivatives: Compounds with dione functional groups but different substituents.
Uniqueness
6,8-Dibromo-5,10-dihydrophenazine-2,3-dione is unique due to the presence of bromine atoms at specific positions, which significantly influence its chemical reactivity and biological properties. The combination of bromine atoms and dione functional groups enhances its potential as a versatile intermediate in organic synthesis and its application in various scientific fields.
Propriétés
Numéro CAS |
88552-65-2 |
|---|---|
Formule moléculaire |
C12H6Br2N2O2 |
Poids moléculaire |
370.00 g/mol |
Nom IUPAC |
6,8-dibromophenazine-2,3-diol |
InChI |
InChI=1S/C12H6Br2N2O2/c13-5-1-6(14)12-9(2-5)15-7-3-10(17)11(18)4-8(7)16-12/h1-4,17-18H |
Clé InChI |
VHVPAVJDDXPRTH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NC3=CC(=C(C=C3N=C21)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



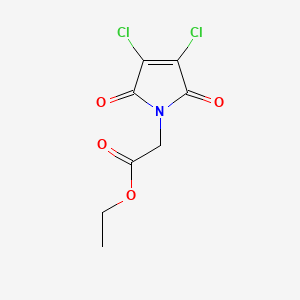
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
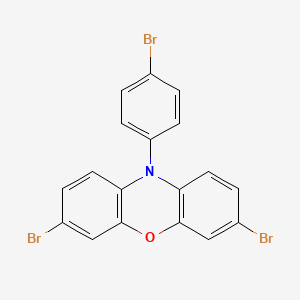
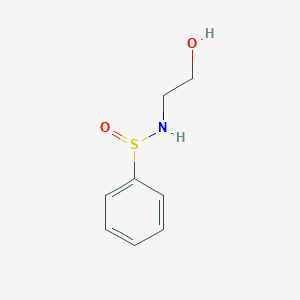
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
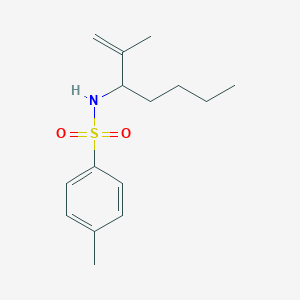
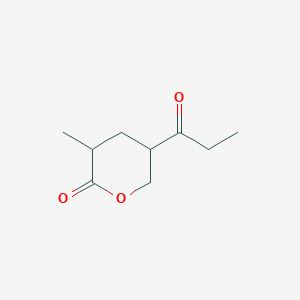
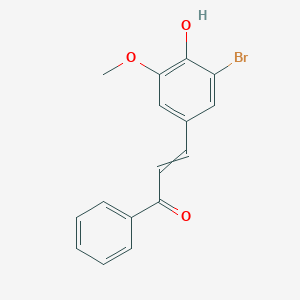
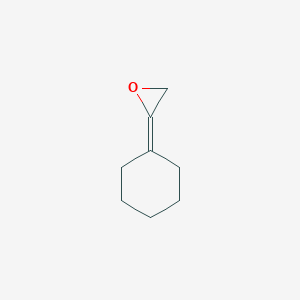
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)

![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
